
Bupivacaine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bupivacaine N-oxide: is a derivative of bupivacaine, a widely used local anesthetic this compound is an N-oxide metabolite of bupivacaine, which means it has an oxygen atom bonded to the nitrogen atom in the bupivacaine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-oxide typically involves the oxidation of bupivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions: Bupivacaine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to bupivacaine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bupivacaine.
Substitution: Various substituted bupivacaine derivatives.
科学研究应用
Bupivacaine N-oxide has several scientific research applications:
作用机制
The mechanism of action of Bupivacaine N-oxide is similar to that of bupivacaine. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels .
相似化合物的比较
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of bupivacaine with a similar mechanism of action but a different safety profile.
Ropivacaine: Another local anesthetic with similar properties but less cardiotoxicity.
Comparison:
Bupivacaine N-oxide vs. Bupivacaine: this compound is an oxidized form of bupivacaine and may have different pharmacokinetic and pharmacodynamic properties.
This compound vs. Levobupivacaine: Levobupivacaine is less cardiotoxic compared to bupivacaine, but the effects of this compound on cardiotoxicity are still under investigation.
This compound vs. Ropivacaine: Ropivacaine is less cardiotoxic and has a different safety profile compared to bupivacaine.
属性
CAS 编号 |
1346597-81-6 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |
InChI 键 |
XZMRWWGDLLHXQD-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


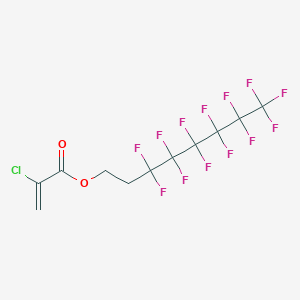
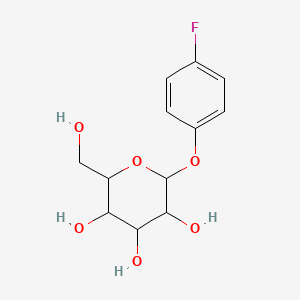
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
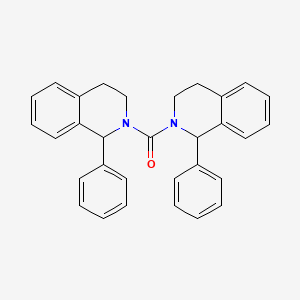
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
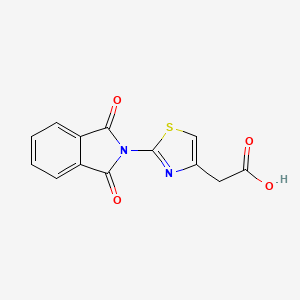
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
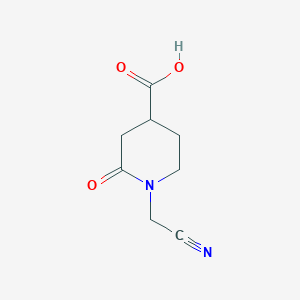

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)


